2-(2-Fluoroethyl)triazol-4-amine
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Overview
Description
2-(2-Fluoroethyl)triazol-4-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties.
Scientific Research Applications
2-(2-Fluoroethyl)triazol-4-amine has a broad range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and drug candidates.
Industry: Utilized in the development of new materials and agrochemicals.
Safety and Hazards
The safety information for “2-(2-Fluoroethyl)triazol-4-amine” includes pictograms GHS05, GHS07 with the signal word "Danger" . Hazard statements include H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Future Directions
The future directions for “2-(2-Fluoroethyl)triazol-4-amine” and similar compounds could involve further exploration of their therapeutic importance . The development of new synthesis methods, such as the Cu(I) catalyzed [3 + 2] dipolar cycloaddition, could also be a focus . Additionally, the use of these compounds in the development of novel antimicrobial drugs to combat drug-resistant infections is a potential future direction .
Mechanism of Action
Target of Action
Triazole compounds are known for their broad spectrum of biological activities, including antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and antileishmanial effects . The specific targets can vary depending on the functional groups attached to the triazole ring.
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-stacking interactions . These interactions can lead to changes in the target’s function, ultimately leading to the compound’s biological effects.
Biochemical Pathways
These could include pathways related to microbial growth, viral replication, oxidative stress, glucose metabolism, cell proliferation, tuberculosis infection, malaria infection, and leishmaniasis infection .
Pharmacokinetics
An adme analysis was performed on a series of 1,2,3-triazole hybrids, indicating that the compounds possess a favorable profile and can be considered as patient compliant
Result of Action
Given the broad spectrum of biological activities associated with triazole compounds, the effects could include inhibition of microbial growth, inhibition of viral replication, reduction of oxidative stress, regulation of glucose metabolism, inhibition of cell proliferation, and inhibition of tuberculosis, malaria, and leishmaniasis infections .
Biochemical Analysis
Biochemical Properties
Triazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves hydrogen bonding and dipole-dipole interactions, which are characteristic of triazole compounds .
Cellular Effects
Triazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . These effects are likely to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 2-(2-Fluoroethyl)triazol-4-amine in laboratory settings. Triazole compounds are generally stable and resistant to metabolic degradation .
Metabolic Pathways
Triazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Triazole compounds are known to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
The localization of chemical compounds within cells can be influenced by various factors, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethyl)triazol-4-amine typically involves the reaction of 2-fluoroethylamine with azides under specific conditions. This reaction is carried out in an aqueous medium, often using copper sulfate and sodium ascorbate as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in liquid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethyl)triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluoroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with different functional groups, while substitution reactions can produce a wide range of substituted triazoles .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole compound with similar pharmacological properties.
1,2,4-Triazole: Known for its antifungal and anticancer activities.
Uniqueness
2-(2-Fluoroethyl)triazol-4-amine is unique due to its specific fluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
2-(2-fluoroethyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FN4/c5-1-2-9-7-3-4(6)8-9/h3H,1-2H2,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJAXKJNFFEPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1N)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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